molecular formula C7H7ClN2O B145195 N-(4-Chloropyridin-3-yl)acetamide CAS No. 138769-30-9

N-(4-Chloropyridin-3-yl)acetamide

Cat. No. B145195
M. Wt: 170.59 g/mol
InChI Key: OVHYDXWSTXPLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloropyridin-3-yl)acetamide, also known as CPCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPCA is a pyridine-based compound that has been found to exhibit a variety of biochemical and physiological effects, making it a promising candidate for use in a range of laboratory experiments.

Mechanism Of Action

N-(4-Chloropyridin-3-yl)acetamide acts as a competitive inhibitor of the dopamine transporter, binding to the transporter and preventing the reuptake of dopamine into presynaptic neurons. This leads to an increase in extracellular dopamine levels, which can have a range of effects on neural signaling and behavior. N-(4-Chloropyridin-3-yl)acetamide has been found to be highly selective for the dopamine transporter, with minimal effects on other monoamine transporters such as the serotonin transporter.

Biochemical And Physiological Effects

N-(4-Chloropyridin-3-yl)acetamide has been found to have a range of biochemical and physiological effects, depending on the dose and duration of exposure. In animal studies, N-(4-Chloropyridin-3-yl)acetamide has been found to increase locomotor activity and induce stereotyped behaviors, as well as to enhance the reinforcing effects of drugs of abuse such as cocaine and amphetamine. N-(4-Chloropyridin-3-yl)acetamide has also been found to increase dopamine release in the striatum, a brain region involved in reward processing and motor control. In addition, N-(4-Chloropyridin-3-yl)acetamide has been found to affect other neurotransmitter systems, such as the glutamate system, which may contribute to its effects on cognition and behavior.

Advantages And Limitations For Lab Experiments

N-(4-Chloropyridin-3-yl)acetamide has a number of advantages for use in laboratory experiments. It is highly selective for the dopamine transporter, making it a valuable tool for studying the role of dopamine in various physiological and pathological processes. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, there are also some limitations to the use of N-(4-Chloropyridin-3-yl)acetamide. It has been found to have some off-target effects on other neurotransmitter systems, which may complicate the interpretation of results. In addition, the effects of N-(4-Chloropyridin-3-yl)acetamide can be dose-dependent, making it important to carefully control for dose in experimental studies.

Future Directions

There are a number of future directions for research on N-(4-Chloropyridin-3-yl)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-Chloropyridin-3-yl)acetamide, which may have improved selectivity and efficacy for the treatment of various psychiatric disorders. Another area of interest is the use of N-(4-Chloropyridin-3-yl)acetamide in combination with other drugs or therapies, such as deep brain stimulation, to enhance its effects on neural signaling and behavior. Finally, further research is needed to better understand the mechanisms underlying the effects of N-(4-Chloropyridin-3-yl)acetamide on neurotransmitter systems and behavior, which may provide insights into the underlying pathophysiology of various psychiatric disorders.

Synthesis Methods

N-(4-Chloropyridin-3-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloro-3-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst. Other methods include the reaction of 4-chloro-3-pyridinecarboxylic acid with acetyl chloride or acetic acid, or the reaction of 4-chloro-3-pyridinecarboxylic acid with N,N-dimethylacetamide. The purity of the final product can be improved through recrystallization from solvents such as ethanol or methanol.

Scientific Research Applications

N-(4-Chloropyridin-3-yl)acetamide has been used extensively in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a valuable tool for studying the role of dopamine in various physiological and pathological processes, such as addiction, Parkinson's disease, and schizophrenia. N-(4-Chloropyridin-3-yl)acetamide has also been used in studies of the effects of dopamine on cognitive function, as well as in the development of new drugs for the treatment of various psychiatric disorders.

properties

CAS RN

138769-30-9

Product Name

N-(4-Chloropyridin-3-yl)acetamide

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

N-(4-chloropyridin-3-yl)acetamide

InChI

InChI=1S/C7H7ClN2O/c1-5(11)10-7-4-9-3-2-6(7)8/h2-4H,1H3,(H,10,11)

InChI Key

OVHYDXWSTXPLDD-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CN=C1)Cl

Canonical SMILES

CC(=O)NC1=C(C=CN=C1)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.